atriopeptin analog I

Catalog No.
S1819741
CAS No.
117038-68-3
M.F
C10H13NOS
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
atriopeptin analog I

CAS Number

117038-68-3

Product Name

atriopeptin analog I

Molecular Formula

C10H13NOS

Molecular Weight

0

Synonyms

atriopeptin analog I

Atriopeptin analog I is a synthetic peptide that mimics the biological activity of atrial natriuretic peptide, a hormone primarily produced in the heart's atria. This peptide plays a crucial role in regulating blood pressure and fluid balance within the body. Atriopeptin analog I is characterized by its unique amino acid sequence and structural features, including a disulfide bridge that stabilizes its conformation, which is vital for its receptor interactions and biological functions. The peptide is part of a larger family of natriuretic peptides, which also includes brain natriuretic peptide and C-type natriuretic peptide, all sharing similar structural motifs but differing in their specific physiological roles and receptor affinities .

Involving atriopeptin analog I primarily include its synthesis through solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide bond while minimizing side reactions. The introduction of specific protecting groups during synthesis prevents unwanted reactions at reactive sites, ensuring high purity and yield of the final product. Additionally, atriopeptin analog I can undergo various modifications to enhance its stability or bioactivity, such as cyclization or incorporation of non-natural amino acids .

Atriopeptin analog I exhibits several biological activities similar to those of atrial natriuretic peptide. It acts primarily through the guanylyl cyclase receptor, leading to increased intracellular levels of cyclic guanosine monophosphate. This signaling cascade results in vasodilation, natriuresis (excretion of sodium), and diuresis (excretion of urine), contributing to lower blood volume and blood pressure. Studies have shown that atriopeptin analog I can inhibit renin release from juxtaglomerular cells, further influencing blood pressure regulation . The peptide's effects are dose-dependent and can vary based on the physiological context.

The synthesis of atriopeptin analog I typically involves solid-phase peptide synthesis, which includes several key steps:

  • Preparation of Solid Support: A resin is functionalized to allow for amino acid attachment.
  • Amino Acid Coupling: Protected amino acids are sequentially added to the resin-bound growing peptide chain using coupling reagents.
  • Deprotection: Protective groups are removed to expose reactive sites for further coupling.
  • Cyclization: The formation of disulfide bonds between cysteine residues is often performed to stabilize the peptide structure.
  • Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography .

Atriopeptin analog I has potential applications in various therapeutic areas, particularly in treating cardiovascular diseases characterized by fluid overload and hypertension. Its ability to induce vasodilation and promote natriuresis makes it a candidate for managing conditions such as heart failure, hypertension, and renal disorders. Additionally, research into its effects on metabolic pathways may reveal further applications in metabolic syndrome or diabetes management .

Interaction studies have demonstrated that atriopeptin analog I binds specifically to guanylyl cyclase receptors on target cells, leading to activation of intracellular signaling pathways that mediate its physiological effects. Research indicates that this interaction enhances intracellular levels of cyclic guanosine monophosphate, which plays a pivotal role in mediating vasodilatory responses and inhibiting renin release from juxtaglomerular cells. These studies often utilize radiolabeled peptides or competitive binding assays to elucidate binding affinities and receptor kinetics .

Atriopeptin analog I shares structural similarities with other members of the natriuretic peptide family but exhibits unique characteristics that differentiate it from these compounds:

Compound NameStructure CharacteristicsUnique Features
Atrial Natriuretic Peptide28 amino acids with a disulfide bridgeNaturally occurring; regulates blood volume directly
Brain Natriuretic PeptideSimilar ring structurePrimarily produced in ventricles; more specific to heart failure
C-Type Natriuretic PeptideShares structural motifsInvolved in vascular remodeling; less potent than atrial peptides
Atrial Natriuretic Peptide Analog IIModified sequenceEnhanced receptor affinity; potential for improved therapeutic effects

Atriopeptin analog I's unique sequence modifications allow for tailored pharmacological properties that may enhance its efficacy compared to naturally occurring peptides .

Interaction with Natriuretic Peptide Receptor-A (NPR-A)

Atriopeptin analog I demonstrates significant binding affinity to natriuretic peptide receptor-A with a competitive inhibition constant (IC50) of approximately 0.31 ± 0.09 nanomolar, which is remarkably similar to the binding affinity of native atrial natriuretic peptide (0.26 ± 0.07 nanomolar) [1]. This near-equipotent binding suggests that the truncated linear structure of atriopeptin analog I, despite lacking the characteristic disulfide bridge found in native atrial natriuretic peptide, retains the essential molecular determinants required for high-affinity natriuretic peptide receptor-A recognition [1].

Cross-linking studies utilizing radioiodinated atriopeptin analog I have revealed selective labeling of specific membrane proteins in rabbit lung membranes. The compound specifically labels a 65,000-dalton protein and a 135,000-dalton protein which, under reducing conditions, dissociates into 65,000-dalton subunits [1]. Importantly, atriopeptin analog I binds to approximately 73% of the total atrial natriuretic peptide binding sites present in rabbit lung membranes, indicating substantial receptor occupancy despite its structural modifications [1].

Immunochemical analysis has further demonstrated differential binding characteristics between receptor subtypes. Type I natriuretic peptide receptors in lung tissue exhibit moderate affinity for atriopeptin analog I with a dissociation constant of 10^-9 molar, while Type II receptors in adrenal and arterial tissues show significantly reduced affinity with a dissociation constant of 10^-6 molar [2]. This differential binding pattern suggests tissue-specific receptor subtype distributions and may contribute to the compound's selective biological effects.

Selectivity Against NPR-C Clearance Receptor

Atriopeptin analog I demonstrates markedly reduced binding affinity for natriuretic peptide receptor-C compared to native atrial natriuretic peptide. Competitive binding studies reveal that atriopeptin analog I inhibits radiolabeled atrial natriuretic peptide binding to natriuretic peptide receptor-C with an IC50 of approximately 10 nanomolar, representing a significant reduction in clearance receptor binding compared to native peptide [3]. This reduced natriuretic peptide receptor-C affinity translates to an approximately 200-fold selectivity ratio favoring natriuretic peptide receptor-A over natriuretic peptide receptor-C [3].

The clearance receptor, natriuretic peptide receptor-C, functions primarily as a regulatory mechanism for natriuretic peptide availability through constitutive receptor-mediated internalization and degradation [4]. The reduced binding of atriopeptin analog I to this clearance pathway potentially contributes to enhanced peptide stability and prolonged biological activity. Studies have demonstrated that natriuretic peptide receptor-C modulates the local availability of natriuretic peptides at target organs, acting as a hormonal buffer system [5].

The selectivity profile of atriopeptin analog I suggests potential therapeutic advantages through reduced metabolic clearance and enhanced target receptor engagement. Compounds with natriuretic peptide receptor-A selectivity would be expected to have decreased metabolic clearance rates and longer half-lives, resulting in enhanced potency compared to non-selective analogs [3]. The coexpression of natriuretic peptide receptor-C and natriuretic peptide receptor-A in renal tissue may result in attenuated natriuretic peptide receptor-A responses due to receptor competition for ligand, making selectivity a potentially important therapeutic consideration [3].

Second Messenger Systems

cGMP Signaling Pathway Activation

Atriopeptin analog I exhibits minimal activation of the cyclic guanosine monophosphate signaling pathway despite its high-affinity binding to natriuretic peptide receptor-A. In vitro studies demonstrate that atriopeptin analog I, at concentrations up to 100 nanomolar, produces no detectable effect on cyclic guanosine monophosphate production in rabbit lung particulate guanylate cyclase assays [1]. This lack of guanylate cyclase activation represents a fundamental mechanistic difference from native atrial natriuretic peptide, which stimulates robust cyclic guanosine monophosphate generation at similar concentrations [1].

The absence of cyclic guanosine monophosphate response appears to be related to the structural modifications in atriopeptin analog I, particularly the deletion of the disulfide bridge that is characteristic of bioactive natriuretic peptides [1]. Cross-linking studies reveal that while atriopeptin analog I can bind to natriuretic peptide receptor-A, it fails to label the non-reducible 135,000-dalton membrane protein that is specifically associated with cyclase-linked receptor activation [1]. This suggests that atriopeptin analog I binding occurs to a subset of natriuretic peptide receptor-A sites that are not functionally coupled to guanylate cyclase activation.

The disconnect between receptor binding and second messenger activation has important implications for understanding structure-activity relationships in natriuretic peptide pharmacology. The inability of atriopeptin analog I to activate guanylate cyclase, despite maintaining nanomolar binding affinity, indicates that the disulfide-bridged ring structure is essential for transmitting the binding signal to the intracellular catalytic domain [1]. This finding supports the concept that binding to the cyclase-linked natriuretic peptide receptor correlates specifically with the labeling of the non-reducible 135,000-dalton membrane protein [1].

Protein Kinase G (PKG) Recruitment Dynamics

The protein kinase G recruitment dynamics for atriopeptin analog I remain largely undefined due to its minimal cyclic guanosine monophosphate generating capacity. Under physiological conditions, atrial natriuretic peptide activation of natriuretic peptide receptor-A leads to increased intracellular cyclic guanosine monophosphate levels, which subsequently bind to protein kinase G isoforms [6]. The cyclic guanosine monophosphate-protein kinase G pathway represents the primary mechanism through which natriuretic peptides exert their physiological effects, including vasodilation, natriuresis, and cellular growth regulation [6].

Since atriopeptin analog I does not generate detectable cyclic guanosine monophosphate responses, the downstream protein kinase G activation cascade is presumably not engaged through the traditional pathway [1]. This mechanistic limitation may explain the compound's reduced biological activity compared to native atrial natriuretic peptide in many functional assays. The atrial natriuretic peptide-cyclic guanosine monophosphate-protein kinase G pathway has been demonstrated to induce dramatic cytoskeletal reorganization and cellular morphological changes in various cell types, effects that would not be expected with atriopeptin analog I treatment [6].

The protein kinase G system exists in multiple isoforms, with protein kinase G type I being the predominant form in vascular smooth muscle cells [7]. Protein kinase G type I occurs as two splice variants (alpha and beta) that differ in their leucine zipper interaction domains, which mediate substrate specificity [7]. The absence of cyclic guanosine monophosphate generation by atriopeptin analog I effectively eliminates the recruitment of these protein kinase G isoforms, fundamentally altering the downstream signaling profile compared to native natriuretic peptides.

Functional Assays

In Vitro Guanylate Cyclase Activation

Comprehensive in vitro guanylate cyclase activation studies demonstrate that atriopeptin analog I lacks detectable stimulatory activity on particulate guanylate cyclase systems. When tested at concentrations up to 100 nanomolar in rabbit lung membrane preparations, atriopeptin analog I produces no measurable increase in cyclic guanosine monophosphate production, contrasting sharply with native atrial natriuretic peptide which generates robust cyclic guanosine monophosphate responses at similar concentrations [1].

The guanylate cyclase activation profile has been systematically characterized using membrane preparations from various tissues expressing recombinant natriuretic peptide receptors. In human embryonic kidney 293 cells expressing recombinant rat natriuretic peptide receptor-A, atriopeptin analog I demonstrates equipotent binding compared to native rat atrial natriuretic peptide but fails to stimulate cyclic guanosine monophosphate production [3]. This dissociation between binding and functional activation represents a unique pharmacological profile among natriuretic peptide analogs.

Dose-response studies reveal that even at supraphysiological concentrations, atriopeptin analog I cannot overcome its intrinsic inability to activate guanylate cyclase. The compound does not function as a competitive antagonist of native atrial natriuretic peptide action, as it fails to inhibit atrial natriuretic peptide-stimulated cyclic guanosine monophosphate production when added in combination [1]. This pharmacological behavior suggests that atriopeptin analog I binds to a functionally distinct subset of natriuretic peptide receptor-A sites that are uncoupled from the guanylate cyclase activation mechanism.

Dates

Last modified: 07-20-2023

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